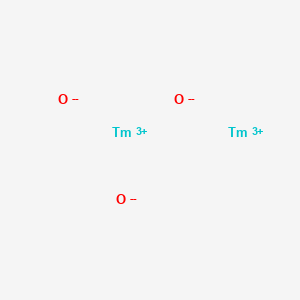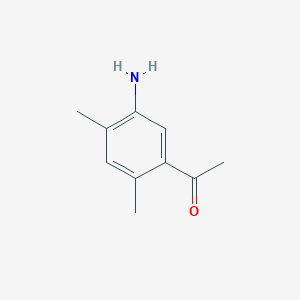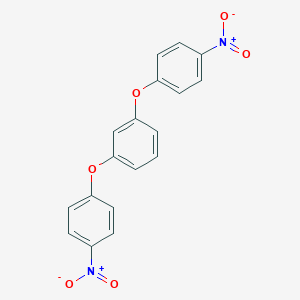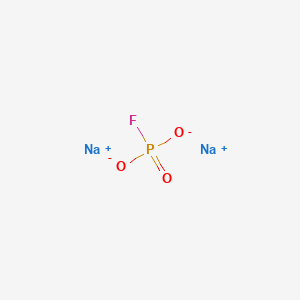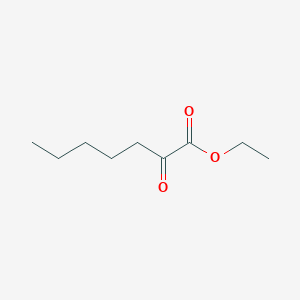
Ethyl 2-oxoheptanoate
Overview
Description
Ethyl 2-oxoheptanoate is an ester derived from heptanoic acid and ethanol. It is also known as Ethyl 7-Chloro-2-oxoheptanoate . The molecular formula is C9H16O3 .
Synthesis Analysis
The synthesis of Ethyl 2-oxoheptanoate involves several steps. A Grignard reaction is performed on 1-bromo-5-chloropentane and magnesium to obtain a Grignard reagent reaction solution. This is followed by a condensation reaction on the reaction solution and diethyl oxalate, and treatment to obtain a crude product of Ethyl 2-oxoheptanoate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-oxoheptanoate is characterized by a molecular formula of C9H16O3 .
Chemical Reactions Analysis
The preparation of Ethyl 2-oxoheptanoate involves a series of chemical reactions, including a Grignard reaction, a condensation reaction, and a hydrolysis reaction .
Physical And Chemical Properties Analysis
Ethyl 2-oxoheptanoate is a liquid at room temperature . Its molecular weight is 172.22 g/mol.
Scientific Research Applications
Stereoselective Reduction of Carbonyl Compounds
Ethyl 2-oxoheptanoate has been used in the stereoselective reduction of carbonyl compounds. This process involves the use of the cell-free extract of the earthworm, Lumbricus rubellus, as a novel source of biocatalyst . The earthworm extract reduced ethyl 3-methyl-2-oxobutanoate to the corresponding alcohol with a high enantiomeric excess (91%, R-form) at 50 C in the presence of NADH . In particular, ethyl 2-oxoheptanoate was exclusively reduced to the corresponding ®-hydroxyl ester with a high enantiomeric excess (> 99%) .
Biocatalyst Activity of Entomogenous Fungi
Entomogenous fungi, such as tochukaso and related species, have been found to possess reducing activity toward various -keto esters, including ethyl 2-oxoheptanoate . The reduction of -keto esters by Isaria takamizusanesis NBRC100741 in the presence of L-glycine as an additive gave the corresponding -hydroxy esters with a high conversion ratio and excellent enantioselectivity .
Applications in Agriculture
Mechanism of Action
Mode of Action
The mode of action of Ethyl 2-oxoheptanoate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of Ethyl 2-oxoheptanoate with its potential targets and the resulting changes are areas of ongoing research.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Ethyl 2-oxoheptanoate is currently unknown Factors such as temperature, pH, and the presence of other compounds could potentially affect its action
properties
IUPAC Name |
ethyl 2-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-5-6-7-8(10)9(11)12-4-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBGVMOKNNQVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471630 | |
| Record name | Ethyl 2-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxoheptanoate | |
CAS RN |
13088-50-1 | |
| Record name | Ethyl 2-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the earthworm extract a unique biocatalyst for reducing ethyl 2-oxoheptanoate?
A: The cell-free extract of the earthworm, Lumbricus rubellus, exhibits remarkable stereoselectivity in reducing ethyl 2-oxoheptanoate. The research demonstrates that this extract, in the presence of NADH as a coenzyme, can exclusively reduce ethyl 2-oxoheptanoate to its corresponding (R)-hydroxyl ester with an enantiomeric excess greater than 99% []. This high selectivity is significant as it offers a route to obtain enantiomerically pure compounds, which is often crucial in pharmaceutical and fine chemical synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

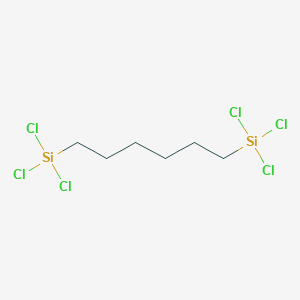

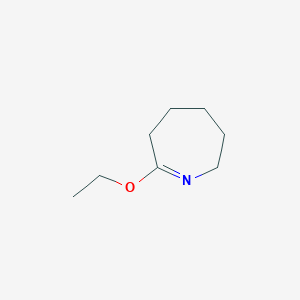
![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)


